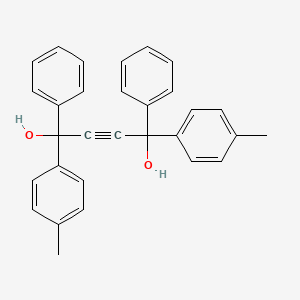
Butoxy(dibutyl)indigane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(dibutyl)indigane is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of butoxy and dibutyl groups attached to an indium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(dibutyl)indigane typically involves the reaction of indium trichloride with butyl lithium and butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
InCl3+3BuLi+BuOH→this compound+LiCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(dibutyl)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of indium.
Substitution: The butoxy and dibutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of organoindium compounds.
Applications De Recherche Scientifique
Butoxy(dibutyl)indigane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organoindium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and nanomaterials.
Mécanisme D'action
The mechanism of action of butoxy(dibutyl)indigane involves its interaction with molecular targets through coordination and bonding. The indium atom can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylindium: Similar in structure but lacks the butoxy group.
Dibutylindium: Contains two butyl groups but no butoxy group.
Butoxyindium: Contains a butoxy group but fewer butyl groups.
Uniqueness
Butoxy(dibutyl)indigane is unique due to the presence of both butoxy and dibutyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113558-17-1 |
|---|---|
Formule moléculaire |
C12H27InO |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
butoxy(dibutyl)indigane |
InChI |
InChI=1S/C4H9O.2C4H9.In/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |
Clé InChI |
HXHDSNNIXSJBMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[In](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


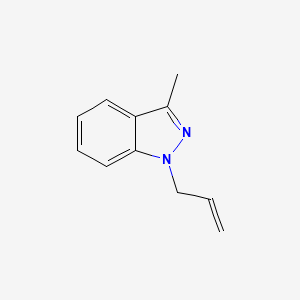
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
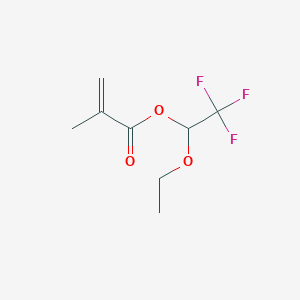
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
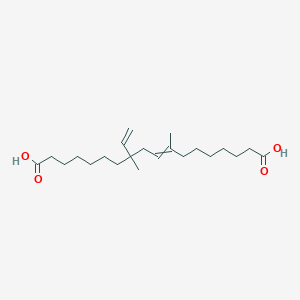
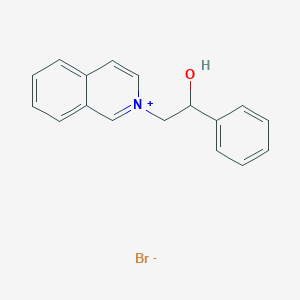

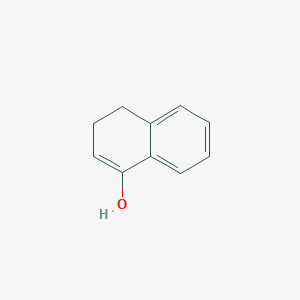
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
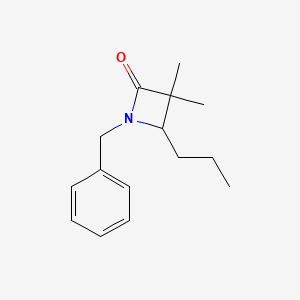
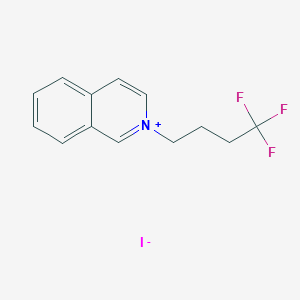
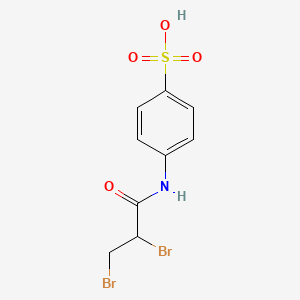
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
